N-(3-Ethynylphenyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17713172
Molecular Formula: C11H9N3
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9N3 |
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Molecular Weight | 183.21 g/mol |
IUPAC Name | N-(3-ethynylphenyl)-1H-pyrazol-4-amine |
Standard InChI | InChI=1S/C11H9N3/c1-2-9-4-3-5-10(6-9)14-11-7-12-13-8-11/h1,3-8,14H,(H,12,13) |
Standard InChI Key | RIFODVSHPRTLCO-UHFFFAOYSA-N |
Canonical SMILES | C#CC1=CC(=CC=C1)NC2=CNN=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(3-Ethynylphenyl)-1H-pyrazol-4-amine (CAS: 2060021-00-1) belongs to the pyrazole family, a class of five-membered aromatic rings containing two adjacent nitrogen atoms. The compound’s structure comprises:
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A pyrazole ring (1H-pyrazole) with nitrogen atoms at positions 1 and 2.
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An ethynyl group (-C≡CH) attached to the phenyl ring at the 3-position of the pyrazole.
The ethynyl moiety introduces sp-hybridized carbon atoms, conferring linear geometry and enhanced π-electron density. This feature facilitates participation in click chemistry reactions, such as Huisgen cycloadditions, which are pivotal in bioconjugation and polymer synthesis .
Crystallographic and Spectroscopic Data
While no direct crystallographic data for N-(3-Ethynylphenyl)-1H-pyrazol-4-amine are available, related pyrazole derivatives exhibit monoclinic crystal systems with unit cell parameters in the range of a = 7.2–7.5 Å, b = 12.1–12.5 Å, and c = 17.9–18.3 Å . For example, (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one crystallizes in space group P2₁/c with a β angle of 95.8°, reflecting the planar arrangement of the pyrazole and triazole rings . Such structural data suggest that N-(3-Ethynylphenyl)-1H-pyrazol-4-amine likely adopts a similar planar conformation, stabilized by intramolecular hydrogen bonding between the amine and adjacent nitrogen atoms.
Table 1: Key Physicochemical Properties
Synthetic Methodologies
General Pyrazole Synthesis
Biological Activity and Mechanism
Table 2: Comparison with Kinase-Inhibiting Pyrazoles
Compound | Target Kinase | IC₅₀ (μM) | Selectivity Over Other Kinases |
---|---|---|---|
N-(1H-Pyrazol-3-yl)quinazolin-4-amine | CK1δ/ε | 0.9 | 10-fold vs. CDK2 |
5-Amino-3-methylpyrazole | P38 MAPK | 1.2 | 5-fold vs. JNK3 |
Antibacterial and Antifungal Properties
Pyrazole amines exhibit broad-spectrum antimicrobial activity. For instance, 4-(3-nitrophenyl)-1H-pyrazol-3-amine inhibits Staphylococcus aureus (MIC = 8 μg/mL) by disrupting cell wall synthesis . The ethynyl group in N-(3-Ethynylphenyl)-1H-pyrazol-4-amine may enhance membrane permeability, though empirical validation is required.
Applications in Materials Science
Coordination Chemistry
The amine and pyrazole nitrogen atoms serve as ligands for transition metals. Copper(II) complexes of similar pyrazoles exhibit catalytic activity in oxidation reactions, with turnover frequencies (TOF) exceeding 500 h⁻¹ .
Polymer Synthesis
Ethynyl-functionalized pyrazoles participate in step-growth polymerization via alkyne-azide click chemistry. Resulting polymers show thermal stability up to 300°C, making them suitable for high-performance coatings .
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